(1,2-oxazol-3-yl)methanethiol
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Overview
Description
(1,2-oxazol-3-yl)methanethiol is a heterocyclic compound containing an oxazole ring substituted with a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-oxazol-3-yl)methanethiol typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) in dichloromethane. The reaction is carried out at room temperature, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(1,2-oxazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(1,2-oxazol-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,2-oxazol-3-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxazole ring can interact with biological receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1,2-oxazol-3-yl)methanethiol: Similar structure with a methyl group at the 5-position.
(2-methyl-1,3-oxazol-5-yl)methanethiol: Similar structure with a methyl group at the 2-position and the oxazole ring at a different position
Uniqueness
(1,2-oxazol-3-yl)methanethiol is unique due to the specific positioning of the methanethiol group on the oxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
146796-44-3 |
---|---|
Molecular Formula |
C4H5NOS |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
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